molecular formula C15H17N3O4S B2533602 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE CAS No. 892271-40-8

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE

Cat. No.: B2533602
CAS No.: 892271-40-8
M. Wt: 335.38
InChI Key: PGELQBVAUJFXRZ-UHFFFAOYSA-N
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Description

This compound is a dimethyl ester of benzene-1,4-dicarboxylic acid (terephthalic acid) with a 2-position substitution comprising a carbamothioyl group functionalized with 2-cyanoethyl and methyl moieties. Its structure combines the rigid aromatic core of terephthalate with a thioamide-derived side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

dimethyl 2-[[2-cyanoethyl(methyl)carbamothioyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18(8-4-7-16)15(23)17-12-9-10(13(19)21-2)5-6-11(12)14(20)22-3/h5-6,9H,4,8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGELQBVAUJFXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzene ring: Starting with a benzene derivative, the dimethyl groups are introduced through Friedel-Crafts alkylation.

    Introduction of the carbamothioyl amino group: This step involves the reaction of the benzene derivative with a suitable carbamothioylating agent under controlled conditions.

    Addition of the cyanoethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituted Benzene-1,4-dicarboxylates with Sulfonamide Groups

  • Dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate (CAS: N/A) Features a benzenesulfonamide group at the 2-position. Molecular formula: C₁₆H₁₅NO₆S; Molecular weight: 349.36 g/mol. Applications: Likely used as an intermediate in sulfonamide-based drug synthesis due to its polar sulfonyl group .
  • Dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate (CAS: 136494-09-2) Substituted with a methanesulfonamide group. Molecular formula: C₁₁H₁₃NO₆S; Molecular weight: 287.29 g/mol. Properties: Higher solubility in polar solvents compared to bulkier sulfonamide derivatives .

Halogen- and Sulfonyl-Modified Derivatives

  • 1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate (CAS: 1955561-11-1)

    • Contains a fluorosulfonyl group, enhancing electrophilicity.
    • Molecular formula: C₁₀H₉FO₆S; Molecular weight: 276.24 g/mol.
    • Reactivity: The fluorosulfonyl group may facilitate nucleophilic substitution reactions, useful in polymer or agrochemical synthesis .
  • 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate (CAS: 80998-70-5)

    • Chlorosulfonyl substitution offers versatility in forming sulfonamide or sulfonate esters.
    • Molecular formula: C₁₀H₉ClO₆S; Molecular weight: 292.70 g/mol .

Urea and Carbamoyl Derivatives

  • 2-(Carbamoylamino)benzene-1,4-dicarboxylic acid dimethyl ester (CAS: 956100-56-4) Substituted with a urea (carbamoylamino) group. Molecular formula: C₁₁H₁₂N₂O₅; Molecular weight: 252.22 g/mol. Properties: Predicted density of 1.359 g/cm³ and boiling point of 401.5°C, indicating thermal stability. Potential use in hydrogen-bonded frameworks or as a kinase inhibitor precursor .
  • Target Compound: 1,4-Dimethyl 2-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}benzene-1,4-dicarboxylate Unique for its carbamothioyl group with 2-cyanoethyl and methyl substituents. Expected molecular formula: C₁₅H₁₆N₃O₄S (estimated); Molecular weight: ~350.38 g/mol. Advantages: The cyanoethyl group may enhance binding to metal ions or biological targets, while the thioamide moiety could improve redox activity or ligand properties compared to oxygen-based analogs.

Comparative Analysis of Key Properties

Compound (CAS) Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Carbamothioyl (2-cyanoethyl/methyl) ~350.38 Potential metal coordination, drug design -
956100-56-4 Carbamoylamino (urea) 252.22 Hydrogen bonding, thermal stability
1955561-11-1 Fluorosulfonyl 276.24 Electrophilic reactivity
80998-70-5 Chlorosulfonyl 292.70 Sulfonamide/sulfonate synthesis
136494-09-2 Methanesulfonamido 287.29 High polarity, intermediate synthesis
Dimethyl terephthalate (120-61-6) None (parent structure) 194.18 Polymer precursor (e.g., PET)

Research Findings and Functional Insights

  • Binding Affinity: Molecular docking studies on dimethyl 2-[[4-methoxy...]amino]benzene-1,4-dicarboxylate (compound 0199) revealed a binding energy of -5.0 kcal/mol, lower than benzylamine derivatives, suggesting substituent size and polarity critically influence target interactions .
  • Coordination Chemistry: Benzene-dicarboxylates are key linkers in metal-organic frameworks (MOFs). The target compound’s thioamide group could enable novel MOFs with tunable porosity and catalytic sites, akin to functionalized MOF-5 derivatives .

Biological Activity

1,4-Dimethyl 2-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C14H16N2O4S
  • Molecular Weight : 304.35 g/mol
  • IUPAC Name : this compound

The compound features a benzene ring substituted with two carboxylate groups and a thioamide moiety, which is believed to contribute to its biological activity.

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research has indicated that derivatives of compounds containing the carbamothioyl group exhibit significant anticancer properties. A study demonstrated that similar compounds have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as a tyrosinase inhibitor, which is significant for skin-related applications and hyperpigmentation treatments. The IC50 values indicate potent inhibitory effects, making it a candidate for further development in dermatological formulations.

Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer properties of the compound using MTT assays on human cancer cell lines. The results indicated that at concentrations of 10 µM and above, there was a marked decrease in cell viability across multiple cancer types.

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20
HeLa (Cervical Cancer)25

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against various bacterial strains. The results suggested strong antibacterial activity with MIC values lower than those of conventional antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of key enzymes such as tyrosinase.
  • Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

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